molecular formula C12H16N2O2 B180848 2-(3,4-Dimethoxybenzyl)-4,5-dihydro-1h-imidazole CAS No. 72463-91-3

2-(3,4-Dimethoxybenzyl)-4,5-dihydro-1h-imidazole

Cat. No. B180848
CAS RN: 72463-91-3
M. Wt: 220.27 g/mol
InChI Key: VVEPDEYYAPYVLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-Dimethoxybenzyl)-4,5-dihydro-1h-imidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal and pharmaceutical research. This compound is a type of imidazole derivative that has been synthesized using various methods.

Mechanism Of Action

The mechanism of action of 2-(3,4-Dimethoxybenzyl)-4,5-dihydro-1h-imidazole is not fully understood. However, studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis, which is programmed cell death. It has also been found to inhibit the activity of enzymes that are involved in the synthesis of bacterial and fungal cell walls.

Biochemical And Physiological Effects

2-(3,4-Dimethoxybenzyl)-4,5-dihydro-1h-imidazole has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation, which is a common factor in many diseases. It has also been found to have antioxidant properties, which can protect cells from damage caused by free radicals. Additionally, this compound has been shown to have neuroprotective effects, which can help to prevent or slow down the progression of neurological disorders.

Advantages And Limitations For Lab Experiments

One advantage of using 2-(3,4-Dimethoxybenzyl)-4,5-dihydro-1h-imidazole in lab experiments is its potential for use in the development of new drugs. This compound has been found to have a wide range of biological activities, which makes it a promising candidate for drug development. However, one limitation of using this compound is its low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for the study of 2-(3,4-Dimethoxybenzyl)-4,5-dihydro-1h-imidazole. One direction is the development of new drugs based on this compound. Another direction is the study of its potential use in the treatment of neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential for use in other areas of research.
Conclusion
In conclusion, 2-(3,4-Dimethoxybenzyl)-4,5-dihydro-1h-imidazole is a promising compound that has gained significant attention in the scientific community. Its potential applications in medicinal and pharmaceutical research make it a valuable compound for further study. While there are still many unanswered questions about its mechanism of action and potential uses, the future looks bright for this compound and its potential for use in the development of new drugs and treatments.

Synthesis Methods

There are several methods for synthesizing 2-(3,4-Dimethoxybenzyl)-4,5-dihydro-1h-imidazole. One method involves the reaction of 3,4-dimethoxybenzaldehyde and 1,2-diaminopropane in the presence of acetic acid and ethanol. Another method involves the reaction of 3,4-dimethoxybenzaldehyde, ethylenediamine, and ammonium acetate in methanol. The yield of the synthesis process varies depending on the method used.

Scientific Research Applications

2-(3,4-Dimethoxybenzyl)-4,5-dihydro-1h-imidazole has been widely studied for its potential applications in medicinal and pharmaceutical research. This compound has been found to have antitumor, antibacterial, and antifungal properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.

properties

CAS RN

72463-91-3

Product Name

2-(3,4-Dimethoxybenzyl)-4,5-dihydro-1h-imidazole

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

2-[(3,4-dimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazole

InChI

InChI=1S/C12H16N2O2/c1-15-10-4-3-9(7-11(10)16-2)8-12-13-5-6-14-12/h3-4,7H,5-6,8H2,1-2H3,(H,13,14)

InChI Key

VVEPDEYYAPYVLS-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CC2=NCCN2)OC

Canonical SMILES

COC1=C(C=C(C=C1)CC2=NCCN2)OC

synonyms

(3,4-dihydroxybenzyl)-2-imidazoline

Origin of Product

United States

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